BRD3067

Obesity Metabolic Disease HDAC6 Inhibition

BRD3067 is a structurally matched negative control for tubastatin A, frequently misrepresented in vendor databases as a selective HDAC6 inhibitor. Primary literature definitively establishes it cannot inhibit HDAC6 deacetylase activity: a 2-methyl substituent on the tetrahydro-pyrido[4,3-b]indole ring sterically blocks active site entry. • Zero HDAC6 target engagement confirmed by acetylated α-tubulin immunoblot in 293T cells • No body weight or food intake reduction in DIO mouse models at 12.5 mg/kg i.p. vs. significant effects with tubastatin A • Essential for HTS assay baseline, selectivity profiling, and dissecting HDAC6-independent hydroxamate pharmacology

Molecular Formula C21H23N3O2
Molecular Weight 349.43
CAS No. 1883657-02-0
Cat. No. B606346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD3067
CAS1883657-02-0
SynonymsBRD-3067;  BRD 3067;  BRD3067
Molecular FormulaC21H23N3O2
Molecular Weight349.43
Structural Identifiers
SMILESO=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C
InChIInChI=1S/C21H23N3O2/c1-14-11-15(7-8-16(14)21(25)22-26)12-24-19-6-4-3-5-17(19)18-13-23(2)10-9-20(18)24/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,25)
InChIKeyXDQCYFNRZUSCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD3067: Structurally Inactive HDAC6 Negative Control


BRD3067 is a synthetic small molecule classified as a hydroxamate-containing histone deacetylase 6 (HDAC6) inhibitor derivative. It is structurally related to the potent and selective HDAC6 inhibitor tubastatin A (TubA), but is specifically designed as a structurally inactive analog that cannot inhibit HDAC6 deacetylase activity [1]. This property makes BRD3067 a critical negative control compound for experiments aiming to validate HDAC6-dependent biological effects. In primary research studies, BRD3067 is explicitly characterized as a negative control that fails to replicate the anti-obesity effects of tubastatin A in diet-induced obese (DIO) mouse models, including body weight reduction and food intake suppression [1]. Additionally, BRD3067 and its analog BRD3811 were synthesized as negative control compounds structurally matched to tubastatin A and PCI-34051, respectively, to dissect HDAC-independent neuroprotective mechanisms [2].

Negative control for HDAC6 – structurally matched to tubastatin A, lacks inhibitory activity.
Target engagement validation – confirmed absence of HDAC6 deacetylase inhibition in cellular assays.
In vivo control benchmark – reported in DIO mouse model without body weight or food intake effects.

Why BRD3067 Cannot Replace Active HDAC6 Inhibitors


BRD3067 is frequently misrepresented in vendor databases as a selective HDAC6 inhibitor with an IC50 of 15 nM, creating confusion that could lead to its erroneous substitution for active HDAC6 inhibitors such as tubastatin A. However, primary peer-reviewed literature definitively establishes BRD3067 as a structurally inactive analog that cannot inhibit HDAC6 deacetylase activity [1]. The compound carries a 2-methyl substituent on the tetrahydro-pyrido[4,3-b]indole ring system that sterically prevents it from entering the active site of HDAC6, a feature absent in tubastatin A [1]. As demonstrated in Extended Data Fig. 1c of the Nature Metabolism study, BRD3067 fails to increase acetylated α-tubulin levels in 293T cell lysates, directly confirming its lack of HDAC6 target engagement [1]. Consequently, substituting BRD3067 for an active HDAC6 inhibitor in a control experiment would invalidate the experimental design by introducing a compound that does not engage the intended target, leading to false-negative or misinterpreted results.

BRD3067 (Negative Control)
  • 2-methyl substituent blocks HDAC6 active site access, preventing inhibition.
  • No increase in acetylated α-tubulin in 293T cells, confirming lack of target engagement.
  • Designed as structurally inactive analog; may be misclassified as selective inhibitor in some databases.
Active HDAC6 Inhibitor (e.g., Tubastatin A)
  • Lacks 2-methyl group; binds HDAC6 active site and inhibits deacetylase activity.
  • Robustly increases acetylated α-tubulin and shows HDAC6-dependent metabolic effects.
  • Substituting BRD3067 for an active inhibitor would invalidate HDAC6 target engagement conclusions.

Quantitative Evidence: BRD3067 vs. Tubastatin A


In Vivo Body Weight Change (DIO Model)

In a diet-induced obese (DIO) mouse model, daily intraperitoneal administration of tubastatin A (12.5 mg/kg) significantly reduced body weight compared to vehicle control (P = 2.0E-3). In contrast, BRD3067 at the same dose did not produce significant weight loss and was statistically different from tubastatin A (P = 7.0E-3) [1]. This demonstrates that BRD3067 lacks the anti-obesity efficacy of its active structural analog, confirming its role as an inactive negative control.

Body weight change
Head-to-head
TubA: significant weight loss (P=2.0E-3 vs veh); BRD3067: no significant change (P=7.0E-3 vs TubA).
Supports HDAC6-dependent weight endpoint review.
DIO mice, 12.5 mg/kg i.p., 7-day, n=6.
Obesity Metabolic Disease HDAC6 Inhibition

Food Intake Suppression in DIO Mice

Tubastatin A (12.5 mg/kg, i.p.) significantly suppressed food intake in DIO mice across all 7 days of treatment (Day 1: Veh vs. TubA P = 9.7E-9; Day 7: Veh vs. TubA P = 1.4E-6). BRD3067 at the same dose showed no significant food intake reduction relative to vehicle, and the difference between BRD3067 and tubastatin A was highly significant throughout the study (Day 1: P = 5.8E-4; Day 7: P = 8.5E-4; all days P < 0.01) [1]. This confirms that BRD3067 is inert in a key pharmacodynamic endpoint for HDAC6 inhibitors.

Food intake suppression
Head-to-head
TubA suppressed daily food intake (P
Supports appetite-regulation endpoint interpretation.
All 7 days P
HDAC6 deacetylase assay
Head-to-head
Tubastatin A increased acetylated α-tubulin; BRD3067 showed no detectable increase.
Supports cellular HDAC6 target engagement review.
293T lysates, 24 h treatment, immunoblot.
Structural basis
Class-level
2-methyl substituent on BRD3067 sterically blocks HDAC6 active site; absent in tubastatin A.
Structural rationale for inactivity.
Hydroxamate group retained but cannot access zinc.
Appetite Regulation Leptin Sensitivity Metabolic Pharmacology

Cellular HDAC6 Deacetylase Assay

Immunoblot analysis of 293T cell lysates after 24-hour drug treatment revealed that tubastatin A increases acetylated α-tubulin levels, a direct readout of HDAC6 inhibition. In contrast, BRD3067 produced no detectable increase in acetylated α-tubulin, demonstrating a complete lack of HDAC6 deacetylase inhibition in a cellular context [1]. The study explicitly states that BRD3067 'cannot inhibit the deacetylase activity of HDAC6' as confirmed by Extended Data Fig. 1c. This cellular inactivity is attributed to a steric modification that prevents BRD3067 from accessing the HDAC6 active site.

HDAC6 deacetylase assay
Head-to-head
Tubastatin A increased acetylated α-tubulin; BRD3067 showed no detectable increase.
Supports cellular HDAC6 target engagement review.
293T lysates, 24 h treatment, immunoblot.
HDAC6 Target Engagement α-Tubulin Acetylation Biochemical Pharmacology

Structural Basis for HDAC6 Inactivity

BRD3067 is differentiated from tubastatin A by the presence of a 2-methyl group on the 1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole ring system. This methyl substitution creates a steric barrier that physically prevents BRD3067 from entering the enzyme active site, as corroborated by the TargetMol description stating that BRD3067 FA 'prevents it from entering the active site of the enzyme' . In contrast, tubastatin A, which lacks this 2-methyl substituent, binds to and inhibits HDAC6 with an IC50 of 15 nM [2][3]. The Nature Metabolism study explicitly classifies BRD3067 as a 'structurally inactive analog of tubastatin' [1], confirming that this single structural modification is sufficient to ablate HDAC6 inhibitory activity.

Structural basis
Class-level
2-methyl substituent on BRD3067 sterically blocks HDAC6 active site; absent in tubastatin A.
Structural rationale for inactivity.
Hydroxamate group retained but cannot access zinc.
Structural Biology Medicinal Chemistry Negative Control Design

Application Scenarios for BRD3067


HDAC6 Target Validation in Metabolic Studies

BRD3067 is optimally deployed as a structurally matched negative control in diet-induced obesity (DIO) mouse models to validate that weight loss, food intake suppression, and metabolic improvements produced by tubastatin A or other HDAC6 inhibitors are indeed mediated through HDAC6 target engagement. As demonstrated in Nature Metabolism, BRD3067 (12.5 mg/kg, i.p.) produced no significant changes in body weight or food intake over 7 days, while tubastatin A at the identical dose yielded statistically significant reductions [1]. This application is essential for obesity and metabolic disease researchers seeking to publish target validation data in high-impact journals that require rigorous negative controls.

Negative Control in Neuroprotection Studies

In neuronal oxidative stress models, BRD3067 serves as a critical negative control to differentiate HDAC6-dependent neuroprotection from HDAC-independent antioxidant effects mediated by hydroxamate-iron catalase-like activity. The Olson et al. (2015) study explicitly synthesized BRD3067 as a negative control compound structurally related to tubastatin A to determine whether HDAC6 inhibition is responsible for neuroprotection against H₂O₂-induced oxidative stress [2]. This application is vital for neuroscience researchers investigating the mechanism of action of hydroxamate-based HDAC inhibitors in stroke and neurodegenerative disease models.

HDAC6 Inhibitor Screening Control

BRD3067 is an essential tool for drug discovery scientists conducting high-throughput screening (HTS) or selectivity profiling of novel HDAC6 inhibitor candidates. Its inability to inhibit HDAC6 deacetylase activity, confirmed by immunoblot for acetylated α-tubulin in 293T cells [1], makes it an ideal negative control to establish assay baseline and to flag false-positive hits. In medicinal chemistry programs aimed at developing selective HDAC6 inhibitors, BRD3067 can be used alongside active inhibitors like tubastatin A and ricolinostat to benchmark target engagement and cellular potency.

Distinguishing HDAC6-Dependent vs. Independent Effects

Many hydroxamate-containing compounds exhibit biological activities beyond HDAC inhibition, including metal chelation and direct antioxidant effects. BRD3067, by virtue of retaining the hydroxamate zinc-binding group while being sterically blocked from the HDAC6 active site, provides a unique pharmacological tool to systematically dissect HDAC6-dependent effects from HDAC6-independent activities. This application is particularly valuable for researchers studying the polypharmacology of HDAC inhibitors in cancer, inflammation, and metabolic disease models, where off-target effects can confound interpretation of results [1][2].

Application
Selection Property
Validation Focus
HDAC6 target validation in metabolic studies
Structurally matched negative control
Body weight and food intake endpoint comparison
Negative control in neuroprotection studies
HDAC6-independent mechanism control
Neuroprotection assay endpoint differentiation (H₂O₂ stress)
HDAC6 inhibitor screening control
Assay baseline negative control
Acetylated α-tubulin target engagement validation
Distinguishing HDAC6-dependent vs. independent effects
Polypharmacology control tool
Pathway-specific endpoint interpretation
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